Rivaroxaban impurity 46, identified by the Chemical Abstracts Service number 4096-20-2, is a notable impurity associated with the anticoagulant drug rivaroxaban. Rivaroxaban itself is a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy, safety, and regulatory compliance. Understanding the characteristics and synthesis of such impurities is essential for quality control in pharmaceutical manufacturing.
Methods and Technical Details
The synthesis of rivaroxaban impurity 46 typically involves several steps that may include the reaction of specific starting materials under controlled conditions. While detailed synthetic routes for this specific impurity are less documented, general methods for synthesizing rivaroxaban and its related impurities often involve:
In one method described for related impurities, a combination of organic solvents and temperature control is critical to achieving high yields and purity .
Reactions and Technical Details
Rivaroxaban impurity 46 may participate in various chemical reactions typical of organic compounds, such as:
Understanding these reactions is vital for assessing stability during storage and formulation processes .
Process and Data
Physical and Chemical Properties
The physical properties of rivaroxaban impurity 46 may include:
Chemical properties such as melting point, boiling point, and reactivity with common solvents or reagents are necessary for comprehensive characterization but are not extensively documented for this specific impurity .
Scientific Uses
Rivaroxaban impurity 46 can serve several purposes in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2